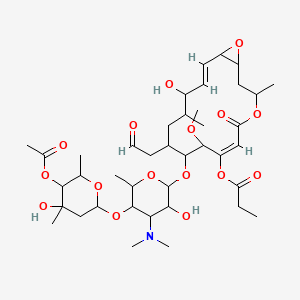
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its epoxy and dihydro functionalities, as well as its acetate and propanoate ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate typically involves multiple steps, starting from the parent compound leucomycin. The process includes selective reduction, epoxidation, and esterification reactions. Key reagents used in these steps include reducing agents such as sodium borohydride, oxidizing agents like m-chloroperbenzoic acid, and acylating agents such as acetic anhydride and propanoic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated control systems, and high-throughput purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can modify specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide chemistry and reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a lead compound for developing new antibiotics.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound targets the 50S subunit of the ribosome, preventing the elongation of the peptide chain and ultimately leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
Leucomycin V, 2,3-dihydro-12,13-epoxy-12,13-dihydro-, 4B-acetate 3-propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its epoxy and dihydro functionalities, along with the acetate and propanoate ester groups, make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
65947-11-7 |
|---|---|
Fórmula molecular |
C40H63NO16 |
Peso molecular |
813.9 g/mol |
Nombre IUPAC |
[(6E,14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-dien-7-yl] propanoate |
InChI |
InChI=1S/C40H63NO16/c1-11-30(45)55-29-18-31(46)50-21(3)17-28-27(54-28)13-12-26(44)20(2)16-25(14-15-42)36(37(29)49-10)57-39-34(47)33(41(8)9)35(22(4)52-39)56-32-19-40(7,48)38(23(5)51-32)53-24(6)43/h12-13,15,18,20-23,25-28,32-39,44,47-48H,11,14,16-17,19H2,1-10H3/b13-12+,29-18+ |
Clave InChI |
GXZIEGAYUIWZED-VPXPGVMISA-N |
SMILES isomérico |
CCC(=O)O/C/1=C/C(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
SMILES canónico |
CCC(=O)OC1=CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


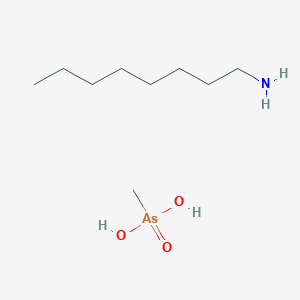
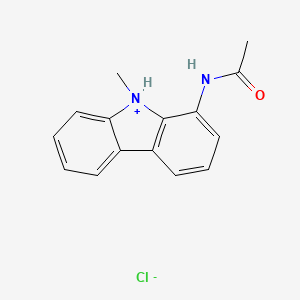
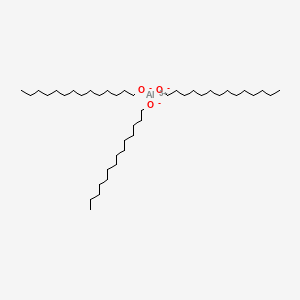
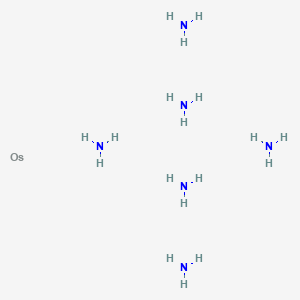
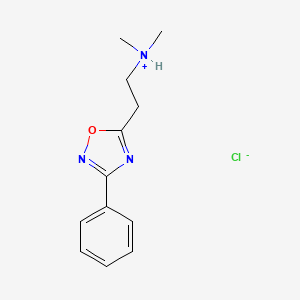

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

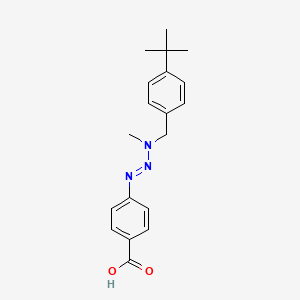
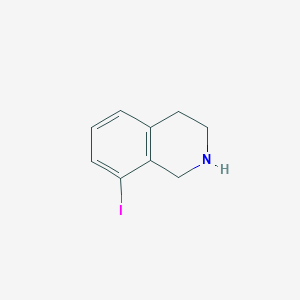
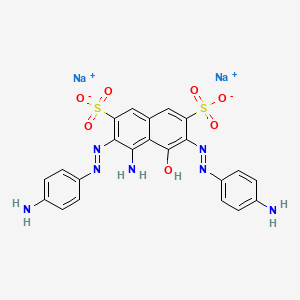
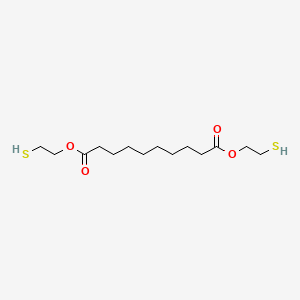

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
